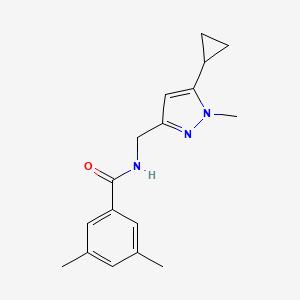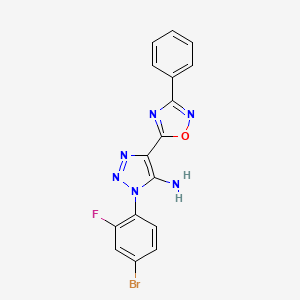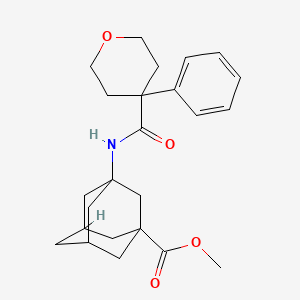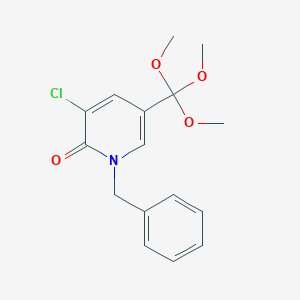
1-benzyl-3-chloro-5-(trimethoxymethyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-chloro-5-(trimethoxymethyl)-2(1H)-pyridinone, also known as BCPMP, is a synthetic compound that has been studied for its potential applications in the field of chemistry. BCPMP is an organic compound with a molecular formula of C11H13ClNO3 and a molecular weight of 248.68 g/mol. It is a colorless solid that is insoluble in water but soluble in many organic solvents. BCPMP is a chiral molecule and has two enantiomers, (R)-BCPMP and (S)-BCPMP.
Applications De Recherche Scientifique
Synthesis and Characterization in Chemical Reactions
1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and similar compounds have been studied in the context of chemical synthesis and characterization. For instance, Fuchita et al. (1988) explored the metallation of aliphatic carbon atoms, leading to the synthesis of cyclopalladated complexes of 2-(trimethylsilyl)pyridine. These complexes exhibit dynamic behavior in proton nuclear magnetic resonance spectroscopy, which is crucial in understanding their chemical properties and potential applications in various chemical reactions (Fuchita et al., 1988).
Potential in Medicinal Chemistry
In the realm of medicinal chemistry, Linden et al. (2011) investigated 1,4-dihydropyridine derivatives, a class to which 1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone is related. These compounds sometimes display calcium modulatory properties, which are significant for potential therapeutic applications, particularly in cardiovascular diseases (Linden et al., 2011).
Study of Molecular Associations
1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and its analogs have also been the subject of studies focusing on molecular associations. Lomas et al. (2006) examined the self-association in pyridylalkanols, which provides insight into the behavior of these molecules in different solvents and conditions. Such studies are essential for understanding the molecular interactions and potential applications in fields like nanotechnology and material science (Lomas et al., 2006).
Antiviral Activity
Research has also been conducted on the antiviral activity of pyridinone derivatives. Goldman et al. (1991) found that derivatives of pyridinones inhibit the activity of HIV-1 reverse transcriptase and prevent the spread of HIV-1 infection in cell culture. This suggests potential applications of 1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and its derivatives in antiviral therapies, particularly targeting HIV (Goldman et al., 1991).
Propriétés
IUPAC Name |
1-benzyl-3-chloro-5-(trimethoxymethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-16(21-2,22-3)13-9-14(17)15(19)18(11-13)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFJUBSASCEGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)
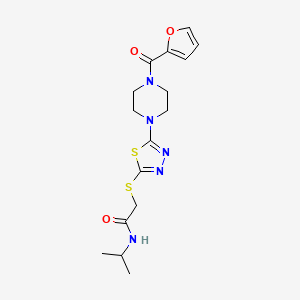
![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)
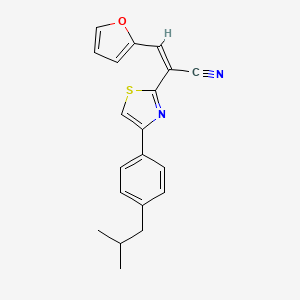
![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
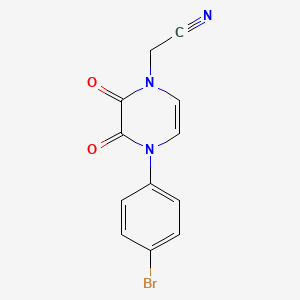
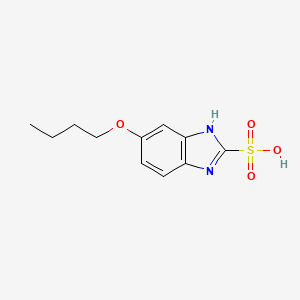
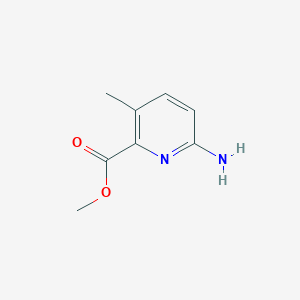
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
